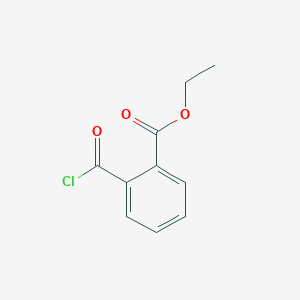

Ethyl 2-(chlorocarbonyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-carbonochloridoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXUROMIOKQQSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519177 | |

| Record name | Ethyl 2-(chlorocarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22103-82-8 | |

| Record name | Ethyl 2-(chlorocarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(chlorocarbonyl)benzoate, also known by its IUPAC name ethyl 2-carbonochloridoylbenzoate, is a bifunctional organic compound of significant interest in synthetic chemistry.[1] Possessing both an ester and a highly reactive acyl chloride group on an aromatic scaffold, it serves as a versatile building block for the synthesis of a wide array of more complex molecules. Its structure allows for sequential or orthogonal reactions, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a comprehensive overview of its structure, properties, synthesis, and chemical reactivity, tailored for professionals in research and development.

Chemical Structure and Properties

The molecule consists of a benzene (B151609) ring substituted at the 1- and 2-positions with an ethoxycarbonyl group (-COOCH₂CH₃) and a chlorocarbonyl group (-COCl), respectively.

Caption: 2D Structure of this compound.

Data Presentation

Key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | ethyl 2-carbonochloridoylbenzoate | PubChem[2] |

| CAS Number | 22103-82-8 | PubChem[2] |

| Molecular Formula | C₁₀H₉ClO₃ | PubChem[2] |

| Molecular Weight | 212.63 g/mol | PubChem[2] |

| Appearance | Not specified (typically a liquid) | - |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1C(=O)Cl | PubChem[2] |

| InChIKey | PZXUROMIOKQQSE-UHFFFAOYSA-N | PubChem[2] |

Synthesis of this compound

A common and logical synthetic pathway to this compound starts from phthalic anhydride (B1165640). The synthesis is a two-step process:

-

Monoesterification: Phthalic anhydride undergoes nucleophilic attack by ethanol (B145695), typically under reflux conditions, to selectively open the anhydride ring. This reaction yields the monoester, 2-carboxybenzoate (B1232057).[3]

-

Chlorination: The resulting carboxylic acid group is then converted to an acyl chloride. This is achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[4]

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound based on established chemical transformations.

Stage 1: Synthesis of Ethyl 2-carboxybenzoate from Phthalic Anhydride

Methodology: This procedure is based on the principle of alcoholysis of a cyclic anhydride.[3]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol).

-

Reagent Addition: Add absolute ethanol (60 mL, approx. 1.0 mol). The large excess of ethanol serves as both the reactant and the solvent.

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Continue stirring and refluxing for 2-3 hours. The solid phthalic anhydride will gradually dissolve as it reacts.

-

Work-up: After the reaction period, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator. The resulting crude product, Ethyl 2-carboxybenzoate, is a viscous oil or a low-melting-point solid and can often be used in the next step without further purification.

Stage 2: Synthesis of this compound

Methodology: This step employs the standard conversion of a carboxylic acid to an acyl chloride using thionyl chloride.[4]

-

Setup: In a well-ventilated fume hood, place the crude Ethyl 2-carboxybenzoate from Stage 1 into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Attach a gas trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with a sodium hydroxide (B78521) solution) to the top of the condenser to neutralize the HCl and SO₂ gases produced.

-

Solvent Addition: Add an inert dry solvent such as dichloromethane (B109758) or toluene (B28343) (100 mL).

-

Reagent Addition: Slowly add thionyl chloride (11 mL, 0.15 mol) to the stirred solution at room temperature via an addition funnel. An exothermic reaction may be observed. A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) can be added to facilitate the reaction.

-

Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours. The completion of the reaction is indicated by the cessation of gas evolution.

-

Purification: Allow the reaction mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive gases). The crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Drug Development

This compound is a valuable synthon due to the differential reactivity of its two functional groups. The acyl chloride is a highly electrophilic and potent acylating agent, while the ester is comparatively stable under neutral or acidic conditions.

-

Acyl Chloride Reactions: The chlorocarbonyl group reacts readily with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl byproduct.

-

Ester Reactions: The ethyl ester group can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or it can undergo transesterification.

This dual functionality allows for the construction of complex molecular architectures. In drug development, it can be used as a scaffold or an intermediate to introduce a substituted benzoyl moiety into a target molecule, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Caption: Key reaction pathways for this compound.

Conclusion

This compound is a strategically important bifunctional reagent in organic synthesis. Its defined structure, predictable reactivity, and straightforward synthesis from inexpensive starting materials make it an indispensable tool for chemists. For professionals in drug discovery and development, this compound offers a reliable route to a diverse range of molecular scaffolds, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.

References

An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)benzoate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of Ethyl 2-(chlorocarbonyl)benzoate. This bifunctional molecule, incorporating both an ester and a reactive acyl chloride group, serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules.

Chemical Properties

This compound is an aromatic compound with the molecular formula C₁₀H₉ClO₃.[1] Its structure features an ethyl ester and an acyl chloride substituent at the 1 and 2 positions of the benzene (B151609) ring, respectively.

Quantitative Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while some properties are available from curated databases, specific experimental data such as melting and boiling points are not widely reported for this exact compound. Therefore, data for the closely related compound, Ethyl 2-chlorobenzoate (B514982), is included for comparative purposes.

| Property | Value (this compound) | Reference (this compound) | Value (Ethyl 2-chlorobenzoate) | Reference (Ethyl 2-chlorobenzoate) |

| Molecular Formula | C₁₀H₉ClO₃ | [1] | C₉H₉ClO₂ | [2][3] |

| Molecular Weight | 212.63 g/mol | [1] | 184.62 g/mol | [2][3] |

| Boiling Point | Data not available | 241-243 °C (lit.) | [3] | |

| Density | Data not available | 1.18 g/mL at 25 °C (lit.) | [3] | |

| Solubility | Reacts with water | Data not available |

Synthesis

A common and effective method for the synthesis of this compound is the treatment of its corresponding carboxylic acid, 2-(ethoxycarbonyl)benzoic acid (mono-ethyl phthalate), with a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 2-(Ethoxycarbonyl)benzoic Acid

Materials:

-

2-(Ethoxycarbonyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (B28343) (anhydrous)

-

Dimethylformamide (DMF, catalytic amount)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(ethoxycarbonyl)benzoic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of DMF.

-

The reaction mixture is stirred under a nitrogen atmosphere. A gentle effervescence (evolution of SO₂ and HCl gas) should be observed.

-

The mixture is then heated to reflux for 2-4 hours, or until the gas evolution ceases, indicating the completion of the reaction.

-

After cooling to room temperature, the excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with anhydrous toluene multiple times to ensure complete removal of residual thionyl chloride.

-

The resulting crude this compound, typically a colorless to pale yellow oil, can be used directly in subsequent reactions or purified by vacuum distillation.

Reactivity

The reactivity of this compound is dominated by the highly electrophilic acyl chloride functional group. This group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, making it a valuable synthon for the introduction of the 2-(ethoxycarbonyl)benzoyl moiety.

Reactions with Nucleophiles

1. Reaction with Amines (Amide Formation):

This compound reacts rapidly with primary and secondary amines to form the corresponding amides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Reaction with a Primary Amine

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Triethylamine (Et₃N) or pyridine (B92270)

Procedure:

-

Dissolve the primary amine in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.

2. Reaction with Alcohols (Ester Formation):

In a similar fashion, this compound reacts with alcohols to form diesters. This reaction is also typically performed in the presence of a base to scavenge the HCl produced.

Experimental Protocol: Reaction with an Alcohol

Materials:

-

This compound

-

Alcohol (e.g., ethanol)

-

Anhydrous dichloromethane (DCM) or pyridine (as both solvent and base)

Procedure:

-

Dissolve the alcohol in the chosen anhydrous solvent. If pyridine is used, it serves as both the solvent and the base.

-

If a different solvent is used, add at least one equivalent of a non-nucleophilic base like pyridine or triethylamine.

-

Cool the solution to 0 °C.

-

Slowly add this compound to the alcohol solution with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up is similar to the amide synthesis, involving washing with dilute acid, saturated bicarbonate solution, and brine.

-

The organic layer is dried, and the solvent is evaporated to give the crude diester, which can be purified by distillation or chromatography.

Stability and Handling

As with all acyl chlorides, this compound is a reactive and corrosive compound that requires careful handling.

-

Moisture Sensitivity: It is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid (2-(ethoxycarbonyl)benzoic acid) and hydrogen chloride upon contact with water or humid air. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Corrosivity: The compound and its hydrolysis product (HCl) are corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.

-

Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines, except under controlled reaction conditions.

All manipulations involving this compound should be performed in a well-ventilated chemical fume hood. In case of a spill, it should be absorbed with an inert material and disposed of as hazardous chemical waste.

Conclusion

This compound is a valuable bifunctional intermediate in organic synthesis. Its high reactivity, primarily at the acyl chloride moiety, allows for the straightforward introduction of the 2-(ethoxycarbonyl)benzoyl group into a variety of molecules. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)benzoate

CAS Number: 22103-82-8

This technical guide provides a comprehensive overview of Ethyl 2-(chlorocarbonyl)benzoate, a versatile reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is an aromatic acyl chloride containing an ester functional group. Its reactivity is primarily dictated by the highly electrophilic carbonyl carbon of the acyl chloride.

| Property | Value | Reference |

| CAS Number | 22103-82-8 | [1] |

| Molecular Formula | C₁₀H₉ClO₃ | [1] |

| Molecular Weight | 212.63 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Carbethoxybenzoyl chloride, Ethyl phthalalyl chloride | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Reacts with water and alcohols. Soluble in many organic solvents. |

Synthesis

A common and efficient method for the synthesis of this compound involves the reaction of mono-ethyl phthalate (B1215562) with thionyl chloride (SOCl₂). Mono-ethyl phthalate can be prepared by the partial hydrolysis of diethyl phthalate.

Synthesis of this compound.

Experimental Protocol: Synthesis from Mono-ethyl Phthalate

Materials:

-

Mono-ethyl phthalate

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343) (or other inert solvent)

-

Magnetic stirrer

-

Heating mantle

-

Reflux condenser with a drying tube

-

Distillation apparatus

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride drying tube, place mono-ethyl phthalate.

-

Add an excess of thionyl chloride (typically 1.5 to 2 equivalents) and a small amount of anhydrous toluene as a solvent.

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reactivity and Chemical Profile

The acyl chloride functional group in this compound is highly reactive towards nucleophiles. It readily undergoes nucleophilic acyl substitution reactions.

Reactions with various nucleophiles.

-

Reaction with Amines: It reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of various nitrogen-containing compounds.

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form esters.

-

Hydrolysis: It reacts with water to hydrolyze back to mono-ethyl phthalate. Therefore, it must be handled under anhydrous conditions.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of a variety of organic molecules due to its bifunctional nature.

-

Synthesis of Heterocyclic Compounds: It is a valuable precursor for the synthesis of heterocyclic systems, such as isoquinolinediones, which are scaffolds found in many biologically active compounds.

-

Derivatizing Agent: The acyl chloride group can be used to introduce the ethoxycarbonylbenzoyl moiety onto various molecules, which can be useful for modifying their properties or for analytical purposes.

-

Amine Protecting Group: While less common than other protecting groups, the 2-ethoxycarbonylbenzoyl group can be used to protect amines in multi-step syntheses.

Spectral Data (Predicted and Comparative)

1H NMR Spectroscopy (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (4H) | 7.5 - 8.2 | m | 4H |

| -OCH₂CH₃ (2H) | ~4.4 | q | 2H |

| -OCH₂CH₃ (3H) | ~1.4 | t | 3H |

The aromatic protons will likely appear as a complex multiplet in the downfield region. The ethyl ester protons will show a characteristic quartet and triplet pattern.

13C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (ppm) |

| C=O (acyl chloride) | 165 - 170 |

| C=O (ester) | 164 - 168 |

| Aromatic | 128 - 135 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong characteristic absorption bands for the two carbonyl groups.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O stretch (acyl chloride) | 1780 - 1815 |

| C=O stretch (aromatic ester) | 1715 - 1730 |

| C-O stretch | 1000 - 1300 |

| Aromatic C-H stretch | > 3000 |

| Aromatic C=C stretch | 1450 - 1600 |

The acyl chloride carbonyl stretch appears at a higher wavenumber due to the electron-withdrawing effect of the chlorine atom.[2][3]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak at m/z 212. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 167, and the loss of the chlorine atom (-Cl, m/z 35/37) to give a fragment at m/z 177. Another prominent peak could arise from the benzoyl cation at m/z 105 after cleavage of the ester and acyl chloride groups. The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

Safety and Handling

As an acyl chloride, this compound is expected to be corrosive and a lachrymator. It will react with moisture in the air to release hydrochloric acid.

General Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from water and other nucleophilic reagents unless a reaction is intended.

-

Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Give large amounts of water. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(chlorocarbonyl)benzoate, a bifunctional organic molecule with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide combines established information with theoretical properties and reactivity based on its structural features.

Chemical Identity and Properties

This compound, also known by its IUPAC name ethyl 2-carbonochloridoylbenzoate, is an aromatic compound containing both an ester and an acyl chloride functional group.[1] Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉ClO₃ | PubChem[1] |

| Molecular Weight | 212.63 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-carbonochloridoylbenzoate | PubChem[1] |

| CAS Number | 22103-82-8 | PubChem[1] |

| Synonyms | 2-Carbethoxybenzoyl chloride, Benzoic acid, 2-(chlorocarbonyl)-, ethyl ester | PubChem[1] |

| XLogP3 | 2.8 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

| Exact Mass | 212.0240218 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 43.4 Ų | PubChem (Computed)[1] |

Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not widely documented. However, a plausible synthetic route can be devised from commercially available starting materials based on standard organic chemistry transformations. The most likely precursor is 2-carboxyethyl benzoate (B1203000) (mono-ethyl phthalate), which can be converted to the corresponding acyl chloride.

Experimental Protocol: General Synthesis of Acyl Chlorides from Carboxylic Acids

This protocol describes a general method for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.

Materials:

-

2-Carboxyethyl benzoate

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-carboxyethyl benzoate in anhydrous DCM.

-

Add a stoichiometric excess (typically 1.5 to 2 equivalents) of thionyl chloride dropwise to the stirred solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the initial effervescence subsides, equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation.

Disclaimer: This is a generalized protocol and has not been optimized for this specific compound. Appropriate safety precautions must be taken when working with thionyl chloride, which is a corrosive and lachrymatory reagent.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthesis route.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by its two functional groups: the highly reactive acyl chloride and the less reactive ester. The acyl chloride is a potent electrophile and will readily react with a wide range of nucleophiles.

Expected Reactivity:

-

Reaction with Alcohols: Will form the corresponding diester.

-

Reaction with Amines: Will form an amide-ester. This is a common reaction in the synthesis of pharmaceuticals.

-

Friedel-Crafts Acylation: The acyl chloride can react with aromatic compounds in the presence of a Lewis acid catalyst to form a ketone.

-

Hydrolysis: The acyl chloride will react readily with water to form the corresponding carboxylic acid, 2-carboxyethyl benzoate.

Due to its bifunctional nature, this compound can be used as a linker or scaffold in the synthesis of complex molecules, including potential drug candidates. The differential reactivity of the acyl chloride and the ester can be exploited to perform sequential reactions. For instance, the acyl chloride can be reacted first with a nucleophile, leaving the ester intact for subsequent modification.

While there are no specific examples in the literature of this compound being used in a drug development pipeline, its structural motifs are present in various biologically active compounds. Acyl chlorides are common intermediates in the synthesis of many pharmaceuticals.

Diagram 2: General Reactivity of this compound

Caption: General reaction pathways.

Signaling Pathways and Experimental Workflows

There is no information available in the scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary role in a research context would be as a synthetic intermediate.

Diagram 3: General Experimental Workflow for a Synthetic Intermediate

Caption: Generic research workflow.

Safety and Handling

Specific safety data for this compound is not available. However, based on its chemical structure, particularly the presence of an acyl chloride group, the following hazards should be assumed:

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Irritating to the eyes and respiratory system.

-

Reacts with Water: Reacts with water and moisture to produce hydrochloric acid.

Handling Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from water and other nucleophilic reagents unless a reaction is intended.

-

Store in a cool, dry place under an inert atmosphere.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a potentially useful bifunctional molecule for organic synthesis. While specific experimental data is scarce, its reactivity can be predicted based on the well-established chemistry of esters and acyl chlorides. Researchers and drug development professionals can consider this compound as a versatile building block for the construction of complex molecular architectures. Further research is needed to fully characterize its physical properties and explore its applications.

References

An In-depth Technical Guide on the Physical Properties of Ethyl 2-(chlorocarbonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2-(chlorocarbonyl)benzoate. Due to the limited availability of experimentally determined data for this specific compound, this document also furnishes detailed, standard experimental protocols for the determination of key physical properties, which can be applied by researchers in a laboratory setting.

Core Physical Properties

This compound, with the CAS number 22103-82-8, is an important chemical intermediate.[1] Its fundamental properties, primarily derived from computational models, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₃ | PubChem[1] |

| Molecular Weight | 212.63 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-carbonochloridoylbenzoate | PubChem[1] |

| Computed XLogP3 | 2.8 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Computed Rotatable Bond Count | 4 | PubChem[1] |

Note: The data presented in the table are computed properties and should be confirmed with experimental data.

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the melting point, boiling point, density, and solubility of a chemical compound like this compound.

The melting point is a critical indicator of a substance's purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[2]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid compound is finely powdered.[3] The open end of a capillary tube is pressed into the powder.[4] The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4] This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.[2]

-

Measurement: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.[2]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A few drops of the liquid sample are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is designed to ensure uniform heating by convection currents.[6]

-

Measurement: The Thiele tube is heated gently at the side arm.[6] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[7] The heating is then discontinued.

-

Data Recording: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Density is the mass of a substance per unit volume and is a fundamental physical property.[8]

Methodology: Pycnometer Method

-

Preparation: A pycnometer (a flask with a specific, accurately known volume) is thoroughly cleaned and dried. Its empty mass (m₁) is recorded using an analytical balance.[9]

-

Calibration: The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature. The mass of the pycnometer filled with the reference liquid (m₂) is recorded. The volume of the pycnometer can then be calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid at the same temperature. The mass of the pycnometer filled with the sample (m₃) is recorded.[9]

-

Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_reference

Solubility provides insights into the polarity and functional groups present in a molecule.[10] A systematic approach is often used to classify a compound's solubility.

Methodology: Qualitative Solubility Testing

-

Initial Test in Water: Approximately 10-20 mg of the solid (or 1-2 drops of the liquid) is added to about 0.5 mL of water in a test tube. The tube is shaken vigorously. If the compound dissolves, it is classified as water-soluble.[11] The pH of the aqueous solution should be tested with litmus (B1172312) paper to determine if the compound is acidic, basic, or neutral.[12]

-

Tests in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.[13]

-

Test in Concentrated Sulfuric Acid: For compounds insoluble in the above solvents, solubility in cold, concentrated H₂SO₄ can be tested. Solubility in this strong acid is indicative of compounds containing nitrogen, oxygen, or double/triple bonds.[13]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

Caption: Logical Flow for Solubility Classification.

References

- 1. This compound | C10H9ClO3 | CID 13115472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. calnesis.com [calnesis.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Navigating the Safety Profile of Ethyl 2-(chlorocarbonyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(chlorocarbonyl)benzoate, a key reagent in organic synthesis, presents a significant hazard profile that necessitates stringent safety and handling protocols. Due to the presence of a reactive chlorocarbonyl group, this compound is expected to be corrosive and toxic. This guide synthesizes available safety information for structurally related compounds to provide a comprehensive overview of the anticipated hazards, handling precautions, and emergency procedures for this compound.

Core Safety and Hazard Information

Anticipated Hazards:

-

Corrosivity: Expected to cause severe skin burns and eye damage upon contact.

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

-

Reactivity: Reacts with water and other nucleophiles, potentially releasing corrosive byproducts.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, a table of quantitative safety data cannot be provided. It is imperative for any user to obtain a substance-specific SDS from their supplier before handling this chemical. For reference, analogous acyl chlorides exhibit significant toxicity and corrosivity.

Experimental Protocols and Handling

All work with this compound must be conducted by trained personnel in a well-ventilated laboratory, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes are required.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.

-

Keep containers tightly sealed to prevent exposure to moisture.

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Emergency Procedures

In Case of Contact or Exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizing Safety Workflows

To aid in understanding the necessary safety precautions, the following diagrams illustrate key logical relationships in the handling and emergency response for a corrosive and toxic chemical like this compound.

Disclaimer: This guide is intended for informational purposes only and is based on the hazard profiles of structurally similar compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this compound.

An In-depth Technical Guide to the Storage of Ethyl 2-(chlorocarbonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(chlorocarbonyl)benzoate is a bifunctional molecule containing both an ester and a reactive acyl chloride. The presence of the chlorocarbonyl group dictates its storage requirements, as it is susceptible to hydrolysis and reaction with other nucleophiles. Proper storage is paramount to maintain its chemical integrity and ensure safety.

Core Storage Conditions

To prevent degradation, this compound must be stored under controlled conditions that minimize exposure to atmospheric moisture and incompatible substances. The primary degradation pathway is the hydrolysis of the acyl chloride group to a carboxylic acid.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place. | To minimize decomposition and reaction rates. Specific temperature ranges are often provided on the product label. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[1] | To prevent contact with atmospheric moisture, which can lead to hydrolysis of the chlorocarbonyl group. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[1][2] | To prevent ingress of moisture and to ensure proper ventilation in case of any vapor release. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and moisture.[3] | To avoid vigorous and potentially hazardous reactions. |

Degradation Pathway: Hydrolysis

The most significant factor affecting the stability of this compound is its reactivity towards water. The chlorocarbonyl group is readily attacked by water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid. This hydrolysis not only degrades the starting material but also introduces corrosive byproducts.

References

An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)benzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(chlorocarbonyl)benzoate, a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. This document details its core chemical and physical properties, provides robust experimental protocols for its synthesis and key reactions, and explores its applications, particularly in the realm of drug development.

Core Characteristics and Physical Properties

This compound, with the CAS number 22103-82-8, is a derivative of benzoic acid containing both an ethyl ester and an acyl chloride functional group.[1] This unique structure makes it a versatile reagent, capable of undergoing reactions at two distinct sites, allowing for the sequential introduction of different functionalities.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClO₃ | [1] |

| Molecular Weight | 212.63 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Carbethoxybenzoyl chloride, Ethyl 2-(chloroformyl)benzoate | [1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents and reactive with protic solvents like water and alcohols | Inferred |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from phthalic anhydride (B1165640). The first step involves the formation of the mono-ester, 2-(ethoxycarbonyl)benzoic acid (mono-ethyl phthalate), followed by the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(Ethoxycarbonyl)benzoic Acid (Mono-ethyl phthalate)

-

Materials: Phthalic anhydride, absolute ethanol (B145695), concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any remaining acid and unreacted phthalic anhydride.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 2-(ethoxycarbonyl)benzoic acid as a white solid.

-

Step 2: Synthesis of this compound

-

Materials: 2-(Ethoxycarbonyl)benzoic acid, thionyl chloride (SOCl₂), dry dichloromethane (B109758) (DCM), triethylamine (B128534) (optional, as a base).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(ethoxycarbonyl)benzoic acid (1 equivalent) and dry dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be gently heated to reflux to ensure completion.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound.

-

Purification can be achieved by vacuum distillation.

-

Key Reactions of this compound

The primary utility of this compound lies in its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. The ethyl ester functionality is less reactive and can be retained or subsequently modified under different reaction conditions.

Experimental Protocol: Reaction with a Primary Amine (e.g., Aniline)

This reaction exemplifies the formation of an amide at the acyl chloride position, a common transformation in the synthesis of more complex molecules.

-

Materials: this compound, aniline (B41778), triethylamine (or another non-nucleophilic base), dry dichloromethane (DCM).

-

Procedure:

-

In a round-bottom flask, dissolve aniline (1 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Dissolve this compound (1 equivalent) in a separate portion of dry DCM and add it dropwise to the stirred aniline solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute aqueous HCl to remove excess aniline and triethylamine hydrochloride, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ethyl 2-(phenylcarbamoyl)benzoate.

-

The product can be further purified by recrystallization or column chromatography.

-

References

Methodological & Application

Application Notes and Protocols: The Utility of Ethyl 2-(chlorocarbonyl)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(chlorocarbonyl)benzoate is a versatile bifunctional reagent in organic synthesis, incorporating both an ester and a reactive acid chloride group. This unique structural arrangement allows for sequential or selective reactions, making it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its primary utility lies in its ability to readily react with nucleophiles, particularly amines, to form amide bonds, which can be followed by intramolecular cyclization to construct key structural motifs found in many biologically active compounds and pharmaceutical agents.

Key Applications in Organic Synthesis

The reactivity of the acid chloride functionality in this compound is the cornerstone of its synthetic applications. It serves as a precursor for the synthesis of N-substituted phthalimides and isoindolinones, which are core structures in numerous pharmaceuticals.

Synthesis of N-Substituted Phthalimide (B116566) Precursors

This compound reacts readily with primary and secondary amines in the presence of a base to yield the corresponding N-substituted 2-(ethoxycarbonyl)benzamides. These intermediates can be subsequently cyclized under thermal or acid-catalyzed conditions to afford N-substituted phthalimides. This two-step approach offers a versatile route to a wide array of phthalimide derivatives.

Synthesis of Isoindolinones

A significant application of this compound is in the synthesis of isoindolinones. The reaction with primary amines can be controlled to favor the formation of an amide intermediate, which can then undergo intramolecular cyclization to form the isoindolinone ring system. This methodology is particularly useful for accessing 2-substituted isoindolin-1-ones.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of an N-substituted 2-(ethoxycarbonyl)benzamide, a key intermediate in the synthesis of phthalimides and isoindolinones.

Protocol: Synthesis of Ethyl 2-(benzylcarbamoyl)benzoate

Objective: To synthesize ethyl 2-(benzylcarbamoyl)benzoate via the reaction of this compound with benzylamine (B48309).

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (B128534) (1.1 eq)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure ethyl 2-(benzylcarbamoyl)benzoate.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of N-substituted 2-(ethoxycarbonyl)benzamides using this compound. Yields can vary depending on the specific amine and reaction conditions used.

| Amine | Product | Reaction Time (h) | Yield (%) |

| Benzylamine | Ethyl 2-(benzylcarbamoyl)benzoate | 2-4 | 85-95 |

| Aniline | Ethyl 2-(phenylcarbamoyl)benzoate | 3-5 | 80-90 |

| n-Butylamine | Ethyl 2-(butylcarbamoyl)benzoate | 2-4 | 88-96 |

Visualizing the Synthesis Workflow and Reaction Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis of ethyl 2-(benzylcarbamoyl)benzoate and the general reaction pathway for the synthesis of isoindolinones.

Caption: Experimental workflow for the synthesis of ethyl 2-(benzylcarbamoyl)benzoate.

Caption: General reaction pathway for the synthesis of isoindolinones.

Ethyl 2-(chlorocarbonyl)benzoate: A Versatile Acylating Agent in Organic Synthesis

Abstract

Ethyl 2-(chlorocarbonyl)benzoate is a valuable bifunctional reagent in organic synthesis, serving as an efficient acylating agent for a variety of nucleophiles. Its unique structure, possessing both an ester and an acyl chloride moiety, allows for the introduction of a 2-carbethoxybenzoyl group, a key structural motif in numerous biologically active molecules and synthetic intermediates. This application note provides detailed protocols for the use of this compound in the acylation of amines and alcohols, summarizes quantitative data for these reactions, and explores its application in the synthesis of heterocyclic compounds, such as benzodiazepines.

Introduction

Acylation is a fundamental transformation in organic chemistry, enabling the formation of esters and amides, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound, also known as 2-carbethoxybenzoyl chloride, is a highly reactive acylating agent due to the presence of the acyl chloride functional group. The adjacent ethyl ester group provides a handle for further synthetic manipulations, making it a versatile building block. This document outlines its primary applications as an acylating agent, providing researchers with detailed experimental procedures and expected outcomes.

Applications

The primary application of this compound is the acylation of nucleophiles, particularly amines and alcohols, to introduce the 2-carbethoxybenzoyl group. This moiety is a precursor to a variety of important chemical structures.

Acylation of Amines: Synthesis of 2-Carbethoxy-N-arylbenzamides

The reaction of this compound with primary and secondary amines readily affords the corresponding N-substituted 2-carbethoxybenzamides. These products are valuable intermediates in the synthesis of various heterocyclic compounds, including quinazolinones and benzodiazepines, which are known to possess a wide range of biological activities.

Acylation of Alcohols: Synthesis of 2-Carbethoxybenzoate Esters

Similarly, alcohols can be acylated with this compound in the presence of a base to yield the corresponding esters. This reaction is useful for introducing the 2-carbethoxybenzoyl protecting group or for synthesizing more complex molecules where this structural unit is required.

Synthesis of Heterocyclic Compounds: Precursors to Benzodiazepines

A significant application of the acylated products derived from this compound is in the synthesis of benzodiazepines, a class of psychoactive drugs. For instance, the N-acylated amino acid esters can undergo intramolecular cyclization to form the characteristic seven-membered diazepine (B8756704) ring.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of Anilines

This protocol describes a general method for the synthesis of N-aryl-2-carbethoxybenzamides.

Materials:

-

This compound

-

Substituted aniline (B41778)

-

Triethylamine (B128534) (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-2-carbethoxybenzamide.

Data Presentation

The following tables summarize representative quantitative data for the acylation of various substituted anilines and aminophenols with this compound, based on typical laboratory results.

Table 1: Acylation of Substituted Anilines with this compound

| Entry | Aniline Derivative | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-Phenyl-2-carbethoxybenzamide | 3 | 85-95 |

| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-carbethoxybenzamide | 2.5 | 90-98 |

| 3 | 4-Chloroaniline | N-(4-Chlorophenyl)-2-carbethoxybenzamide | 4 | 80-90 |

| 4 | 2-Methylaniline | N-(2-Methylphenyl)-2-carbethoxybenzamide | 3.5 | 82-92 |

Table 2: Acylation of Aminophenols with this compound

| Entry | Aminophenol | Product | Reaction Time (h) | Yield (%) |

| 1 | 4-Aminophenol | N-(4-Hydroxyphenyl)-2-carbethoxybenzamide | 3 | 75-85 |

| 2 | 3-Aminophenol | N-(3-Hydroxyphenyl)-2-carbethoxybenzamide | 3 | 78-88 |

| 3 | 2-Aminophenol | N-(2-Hydroxyphenyl)-2-carbethoxybenzamide | 4 | 70-80 |

Yields are based on purified products and may vary depending on the specific reaction conditions and scale.

Visualizations

Reaction Workflow

The general experimental workflow for the acylation of amines with this compound is depicted below.

Caption: General workflow for the synthesis of N-aryl-2-carbethoxybenzamides.

Logical Relationship: Application in Benzodiazepine (B76468) Synthesis

The product of the acylation reaction serves as a key intermediate in the synthesis of benzodiazepines.

Caption: Synthetic route from acylation to benzodiazepine derivatives.

Conclusion

This compound is a highly effective and versatile acylating agent for the synthesis of a wide range of N-substituted 2-carbethoxybenzamides and related esters. The straightforward reaction protocols and generally high yields make it an attractive reagent for both academic and industrial research. Its utility is further highlighted by the application of its products as key intermediates in the synthesis of medicinally important heterocyclic scaffolds such as benzodiazepines. The information provided in this application note serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Reactions of Ethyl 2-(chlorocarbonyl)benzoate with Amines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reactions of ethyl 2-(chlorocarbonyl)benzoate with various amines. This versatile reagent serves as a key building block in the synthesis of N-substituted isoindolinones and phthalimides, classes of compounds with significant applications in medicinal chemistry and drug development.

Introduction

This compound is a bifunctional molecule containing both an ester and an acyl chloride. This unique structure allows for sequential or one-pot reactions with nucleophiles, particularly amines, to generate a diverse range of heterocyclic compounds. The primary products of these reactions are N-substituted isoindolinones and N-substituted phthalimides, which are scaffolds found in numerous biologically active molecules.

The reaction pathway is largely dependent on the nature of the amine and the reaction conditions. Primary amines typically lead to the formation of isoindolinones through an initial acylation followed by an intramolecular cyclization. Secondary amines, lacking the proton necessary for the final cyclization to an isoindolinone, can also participate in related transformations. Aromatic amines can yield N-aryl phthalimides under specific conditions.

The resulting isoindolinone and phthalimide (B116566) derivatives have garnered significant interest in drug discovery due to their wide range of pharmacological activities. Notably, certain isoindolinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and modulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway, making them promising candidates for anticancer and anti-inflammatory therapies.

General Reaction Schemes

The reaction of this compound with amines can proceed through two main pathways, leading to the formation of either N-substituted isoindolinones or N-substituted phthalimides.

Synthesis of N-Substituted Isoindolinones

The reaction with primary amines typically proceeds via a two-step, one-pot synthesis. The amine first attacks the acyl chloride, forming an intermediate amide. Subsequent intramolecular cyclization, often promoted by a base or heat, leads to the formation of the N-substituted isoindolinone.

Caption: General reaction scheme for the synthesis of N-substituted isoindolinones.

Synthesis of N-Substituted Phthalimides

Under different reaction conditions, particularly with aromatic amines, the reaction can lead to the formation of N-substituted phthalimides. This transformation involves the reaction of the amine with both the acyl chloride and the ester functionalities of the starting material.

Applications in Drug Discovery

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of clinically used drugs and drug candidates.[1] Derivatives synthesized from this compound have shown significant potential in several therapeutic areas.

PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Several isoindolinone-based PARP inhibitors have been developed and have shown promising results in the treatment of ovarian, breast, and prostate cancers.[3]

Caption: PARP-1 signaling pathway in DNA repair and its inhibition by isoindolinone derivatives.

Modulation of NF-κB Signaling in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4][5] In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[6][] Some isoindolinone derivatives have been shown to inhibit NF-κB activation, suggesting their potential as anti-inflammatory agents.[8]

References

- 1. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleck.co.jp [selleck.co.jp]

Application Notes and Protocols for the Synthesis of Heterocycles Using Ethyl 2-(chlorocarbonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing ethyl 2-(chlorocarbonyl)benzoate as a key starting material. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound is a versatile bifunctional reagent containing both an ester and an acyl chloride group. This unique structure allows for sequential or one-pot reactions to construct a variety of heterocyclic scaffolds that are prevalent in many biologically active molecules and pharmaceutical agents. Its reactivity towards nucleophiles such as amines and hydrazines makes it a valuable precursor for the synthesis of quinazolinones, benzodiazepines, and phthalazinones.

Synthesis of Phthalazinones

Phthalazinones are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The synthesis of 4-hydroxy-2H-phthalazin-1-one from this compound and hydrazine (B178648) hydrate (B1144303) is a common and efficient method.

Signaling Pathway and Logical Relationship

The synthesis proceeds through a two-step sequence. First, the more reactive acyl chloride group of this compound reacts with one of the amino groups of hydrazine to form an intermediate hydrazide. This is followed by an intramolecular cyclization, where the second amino group of the hydrazine attacks the ester carbonyl, leading to the formation of the phthalazinone ring after the elimination of ethanol (B145695).

Caption: Reaction pathway for the synthesis of 4-hydroxy-2H-phthalazin-1-one.

Experimental Protocol: Synthesis of 4-Hydroxy-2H-phthalazin-1-one

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1.0 - 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, allow the mixture to cool to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with a small volume of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent like acetic acid or ethanol to yield pure 4-hydroxy-2H-phthalazin-1-one.[1]

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |

| This compound | Hydrazine hydrate | Ethanol | Reflux, 2-4 hours | 4-Hydroxy-2H-phthalazin-1-one | Good | [1] |

Synthesis of Quinazolinones

Quinazolinones are another important class of heterocyclic compounds with diverse biological activities, including sedative, hypnotic, and anticancer effects. Their synthesis can be achieved through the reaction of this compound with a suitable diamine, such as o-phenylenediamine (B120857).

Experimental Workflow

The synthesis involves the initial acylation of one of the amino groups of o-phenylenediamine by the acyl chloride of this compound. The resulting intermediate then undergoes intramolecular cyclization via the attack of the second amino group on the ester carbonyl, leading to the formation of the quinazolinone ring.

Caption: Workflow for the synthesis of quinazolinone derivatives.

Experimental Protocol: General Procedure for Quinazolinone Synthesis

Materials:

-

This compound

-

o-Phenylenediamine (or other suitable diamine)

-

Pyridine (or other suitable base and solvent)

Procedure:

-

In a reaction vessel, dissolve o-phenylenediamine (1 equivalent) in pyridine.

-

Cool the solution in an ice bath and slowly add this compound (1 equivalent).

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield |

| This compound | o-Phenylenediamine | Pyridine | Room Temperature, 12 h | 2,3-Dihydro-1H-quinazolin-4-one | Varies |

Synthesis of Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. A synthetic route to the benzodiazepine (B76468) core can be envisioned starting from this compound and an amino acid ester, such as glycine (B1666218) ethyl ester.

Logical Relationship of Synthesis

This synthesis follows a two-step process. The first step is the acylation of the amino group of glycine ethyl ester with this compound to form an intermediate N-acylated amino acid ester. The second step involves the intramolecular cyclization of this intermediate to form the seven-membered benzodiazepine ring. This cyclization is often preceded by the introduction of a second amino group on the benzene (B151609) ring, typically via reduction of a nitro group, which is not depicted in this simplified scheme.

Caption: Logical steps in the synthesis of a benzodiazepine derivative.

Experimental Protocol: Synthesis of a Benzodiazepine Precursor

Materials:

-

This compound

-

Glycine ethyl ester hydrochloride

-

Triethylamine (B128534) (or other base)

-

Dichloromethane (B109758) (or other suitable solvent)

Procedure:

-

Suspend glycine ethyl ester hydrochloride (1 equivalent) in dichloromethane.

-

Add triethylamine (2.2 equivalents) to the suspension and stir for 15 minutes.

-

Cool the mixture in an ice bath and add a solution of this compound (1 equivalent) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, ethyl 2-((2-(ethoxycarbonyl)methyl)carbamoyl)benzoate.

-

This intermediate can then be further modified (e.g., nitration followed by reduction) and cyclized to the desired benzodiazepine.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product (Intermediate) | Yield |

| This compound | Glycine ethyl ester HCl | Dichloromethane | Room Temperature, 12-24 h | Ethyl 2-((2-(ethoxycarbonyl)methyl)carbamoyl)benzoate | Varies |

References

Derivatization of amino acids using Ethyl 2-(chlorocarbonyl)benzoate

Application Notes and Protocols for Amino Acid Derivatization

To the User: Following a comprehensive search, detailed application notes, protocols, and quantitative data for the derivatization of amino acids specifically using Ethyl 2-(chlorocarbonyl)benzoate were not available in the reviewed scientific literature. This reagent does not appear to be commonly used for this purpose.

However, a closely related and extensively documented method involves the use of Ethyl Chloroformate (ECF) for the derivatization of amino acids for analysis by gas chromatography (GC) and other methods. The following application notes and protocols are provided for this well-established alternative, which is highly relevant for researchers, scientists, and drug development professionals.

Application Note: Derivatization of Amino Acids using Ethyl Chloroformate (ECF) for GC-MS Analysis

Introduction

Amino acid analysis is a critical tool in various scientific disciplines, including biomedical research, drug development, and food science. The inherent low volatility of amino acids necessitates a derivatization step to convert them into more volatile and thermally stable compounds suitable for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization with ethyl chloroformate (ECF) is a rapid, efficient, and cost-effective method that targets both the amino and carboxylic acid functional groups of amino acids.[1][2] This one-step reaction, typically performed in an aqueous medium, yields N-ethoxycarbonyl (N-EOC) amino acid ethyl esters, which are amenable to GC-MS analysis.[3][4]

Reaction Principle

The derivatization reaction with ECF proceeds in the presence of a base (e.g., pyridine) and an alcohol (e.g., ethanol). The amino group of the amino acid reacts with ethyl chloroformate to form a stable N-ethoxycarbonyl derivative. Concurrently, the carboxylic acid group is esterified to form an ethyl ester. A proposed mechanism involves the formation of an intermediate mixed carboxylic-carbonic acid anhydride, which then undergoes exchange with an alcohol.[1][5]

Applications

The ECF derivatization method is widely applicable for the quantitative analysis of amino acids in complex biological matrices such as plasma, urine, and tissue extracts.[3][6] Its speed and simplicity make it suitable for high-throughput metabolic profiling and clinical diagnostics. In drug development, this method can be employed for monitoring amino acid metabolism in response to therapeutic interventions and for the characterization of peptide-based pharmaceuticals.

Advantages of the ECF Method

-

Rapid Reaction: The derivatization is typically complete in under 20 minutes.[2]

-

One-Step Procedure: Both amino and carboxyl groups are derivatized simultaneously.[1]

-

Aqueous Compatibility: The reaction can be performed in an aqueous environment, simplifying sample preparation.

-

High Sensitivity: The resulting derivatives provide good sensitivity in both GC-flame ionization detection (FID) and GC-MS.[1]

-

Cost-Effective: Ethyl chloroformate is a readily available and relatively inexpensive reagent.

Quantitative Data Summary

The following table summarizes typical quantitative data for the derivatization of amino acids using ethyl chloroformate.

| Parameter | Value | Reference |

| Reaction Efficiency | 82 - 99.9% | [3] |